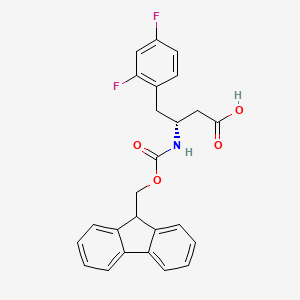

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid

CAS No.:

Cat. No.: VC15878869

Molecular Formula: C25H21F2NO4

Molecular Weight: 437.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H21F2NO4 |

|---|---|

| Molecular Weight | 437.4 g/mol |

| IUPAC Name | (3R)-4-(2,4-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

| Standard InChI | InChI=1S/C25H21F2NO4/c26-16-10-9-15(23(27)12-16)11-17(13-24(29)30)28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12,17,22H,11,13-14H2,(H,28,31)(H,29,30)/t17-/m1/s1 |

| Standard InChI Key | RPIFXOAZJWNAFZ-QGZVFWFLSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=C(C=C4)F)F)CC(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)F)F)CC(=O)O |

Introduction

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid is a complex organic compound that belongs to the class of amino acids protected by the fluorenylmethoxycarbonyl (Fmoc) group. This compound is particularly significant in peptide synthesis due to the Fmoc group's role in protecting the amino function during synthesis, allowing for selective deprotection under mild conditions.

Applications

These compounds are primarily used in peptide synthesis due to the versatility of the Fmoc protecting group. The Fmoc group allows for efficient and selective deprotection, which is crucial in the synthesis of complex peptides.

Data Table: Comparison of Similar Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume